molecular formula C16H16BrNO4 B11953200 Methyl ((3-(5-(4-bromophenyl)-2-furyl)propanoyl)amino)acetate CAS No. 853331-26-7

Methyl ((3-(5-(4-bromophenyl)-2-furyl)propanoyl)amino)acetate

Cat. No.: B11953200
CAS No.: 853331-26-7
M. Wt: 366.21 g/mol
InChI Key: OEOJWBBXFNENGS-UHFFFAOYSA-N
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Description

Methyl ((3-(5-(4-bromophenyl)-2-furyl)propanoyl)amino)acetate is an organic compound that features a complex structure with a bromophenyl group, a furan ring, and an ester functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl ((3-(5-(4-bromophenyl)-2-furyl)propanoyl)amino)acetate typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Bromophenyl Intermediate: The synthesis begins with the bromination of phenyl compounds to introduce the bromine atom.

    Furan Ring Formation: The bromophenyl intermediate undergoes a cyclization reaction to form the furan ring.

    Propanoyl Group Addition: The furan derivative is then reacted with propanoyl chloride under basic conditions to introduce the propanoyl group.

    Esterification: Finally, the compound is esterified with methanol in the presence of an acid catalyst to form the desired ester.

Industrial Production Methods

Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

Methyl ((3-(5-(4-bromophenyl)-2-furyl)propanoyl)amino)acetate can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones.

    Reduction: The ester group can be reduced to an alcohol.

    Substitution: The bromine atom can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products

    Oxidation: Furanones and other oxidized derivatives.

    Reduction: Alcohols and reduced esters.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Methyl ((3-(5-(4-bromophenyl)-2-furyl)propanoyl)amino)acetate has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique structural features.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism by which Methyl ((3-(5-(4-bromophenyl)-2-furyl)propanoyl)amino)acetate exerts its effects depends on its interaction with molecular targets. For instance, in biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The bromophenyl and furan moieties play crucial roles in binding to these targets, influencing the compound’s overall activity.

Comparison with Similar Compounds

Similar Compounds

  • Methyl ((3-(5-(4-chlorophenyl)-2-furyl)propanoyl)amino)acetate
  • Methyl ((3-(5-(4-fluorophenyl)-2-furyl)propanoyl)amino)acetate
  • Methyl ((3-(5-(4-methylphenyl)-2-furyl)propanoyl)amino)acetate

Uniqueness

Methyl ((3-(5-(4-bromophenyl)-2-furyl)propanoyl)amino)acetate is unique due to the presence of the bromine atom, which can significantly influence its reactivity and biological activity compared to its chloro, fluoro, and methyl analogs. The bromine atom can participate in specific interactions, such as halogen bonding, which can enhance the compound’s binding affinity to molecular targets.

Properties

CAS No.

853331-26-7

Molecular Formula

C16H16BrNO4

Molecular Weight

366.21 g/mol

IUPAC Name

methyl 2-[3-[5-(4-bromophenyl)furan-2-yl]propanoylamino]acetate

InChI

InChI=1S/C16H16BrNO4/c1-21-16(20)10-18-15(19)9-7-13-6-8-14(22-13)11-2-4-12(17)5-3-11/h2-6,8H,7,9-10H2,1H3,(H,18,19)

InChI Key

OEOJWBBXFNENGS-UHFFFAOYSA-N

Canonical SMILES

COC(=O)CNC(=O)CCC1=CC=C(O1)C2=CC=C(C=C2)Br

Origin of Product

United States

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